3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Description
3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylamino group, a chlorophenyl group, and a pyrrolidine-2,5-dione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
3-(tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)16-11-8-12(18)17(13(11)19)10-6-4-5-9(15)7-10/h4-7,11,16H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSMAGLGHHQSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidine-2,5-dione core.
Addition of the Tert-butylamino Group: The tert-butylamino group can be introduced via a nucleophilic substitution reaction, where a tert-butylamine reacts with an appropriate leaving group on the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of 3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme activity, receptor binding, and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including its effects on specific biological targets and pathways.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.
3-(Tert-butylamino)-1-(3-fluorophenyl)pyrrolidine-2,5-dione: Contains a fluorophenyl group instead of a chlorophenyl group, affecting its biological activity and interactions.
3-(Tert-butylamino)-1-(3-bromophenyl)pyrrolidine-2,5-dione:
Uniqueness
3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and overall chemical behavior, distinguishing it from similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
